(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Description
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide is a structurally complex sulfonamide derivative incorporating a 2,3-dihydro-1,4-benzodioxine moiety, a piperazine ring, and an (E)-configured ethenesulfonamide group.
Properties
IUPAC Name |
(E)-N-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c28-23(10-12-25-34(30,31)17-11-19-6-2-1-3-7-19)26-13-15-27(16-14-26)24(29)22-18-32-20-8-4-5-9-21(20)33-22/h1-9,11,17,22,25H,10,12-16,18H2/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIHZQQKRAGIME-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonamide group through amide bond formation. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The phenylethenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions. These products can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring and piperazine moiety allow the compound to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on structural motifs and synthesis strategies from related heterocyclic systems:
Structural Analogues in Heterocyclic Chemistry
- Pyrazole-Triazine/Tetrazine Derivatives ():
While distinct from the target compound, these derivatives share synthetic complexity and heterocyclic frameworks. For example, 3-hydroxy-5H-5-substituted arylpyrazolo[3,4-e]-1,2,3,4-tetrazines () utilize aromatic azo groups and fused rings, contrasting with the target’s benzodioxine-piperazine-sulfonamide system. The tetrazine derivatives exhibit strong IR absorption at 1600–1670 cm⁻¹ (C=N stretching), whereas the target compound’s sulfonamide group would show characteristic S=O stretches near 1150–1350 cm⁻¹.
Functional Group Reactivity
- Piperazine Derivatives : Piperazine-containing compounds (e.g., ciprofloxacin) often exhibit enhanced solubility and bioavailability. The target’s piperazine carbonyl linkage may reduce basicity compared to free piperazine, altering pharmacokinetics.
Environmental and Reactivity Considerations
- EPFRs (): Environmentally persistent free radicals (EPFRs) in indoor environments (e.g., PM-bound radicals) have lifetimes of days to years and generate reactive oxygen species (ROS).
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthesis Challenges : The target compound’s multi-step synthesis likely parallels the complexity of pyrazole-tetrazine systems (), requiring precise control of stereochemistry (E-configuration) and functional group compatibility.
- Environmental Impact: While EPFRs in indoor PM (2.3–3.6 × 10¹² spins m⁻³, ) highlight concerns about reactive species, the target compound’s environmental fate is unstudied.
- Bioactivity Gaps: No data on the target compound’s biological activity are provided. Comparatively, pyrazole-triazine derivatives are often explored for antimicrobial or anticancer properties, but this remains speculative for the sulfonamide analog.
Biological Activity
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of functional groups, including a piperazine ring and a benzodioxine moiety. Its structure can be represented as follows:
The biological activity of this compound primarily arises from its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways. The sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions with active sites of enzymes.
Antidepressant Properties
Research has indicated that derivatives of benzodioxine compounds exhibit significant antidepressant-like effects. A study evaluating compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine showed promising results in terms of serotonin receptor affinity and serotonin reuptake inhibition. For instance:
- Ki values for 5-HT(1A) receptor were recorded at 6.8 and 6.2 for specific derivatives, indicating strong binding affinity .
Antitumor Activity
Recent investigations have suggested potential antitumor activity associated with similar benzodioxine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, although specific data on this compound remains limited.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antidepressant Activity :
-
Antitumor Potential :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Findings : Related compounds exhibited dose-dependent inhibition of cell growth in breast cancer models.
Data Table: Biological Activities Overview
Q & A
Q. What are the standard synthetic routes for preparing (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide?
The synthesis typically involves multi-step reactions, including coupling of the piperazine and benzodioxine moieties. For example:
- Step 1 : Activation of the carboxylic acid group (e.g., using HBTU or BOP reagents) to form a stable intermediate.
- Step 2 : Amide bond formation between the activated carbonyl and piperazine under anhydrous conditions (e.g., THF, Et₃N) .
- Step 3 : Purification via silica gel column chromatography, with yields optimized by controlling reaction time (e.g., 12–24 hours) and solvent polarity . Key analytical methods include ¹H/¹³C NMR for structural confirmation and LC-MS for purity assessment (>95%) .
Q. How can the stereochemical configuration (E/Z) of the ethenesulfonamide moiety be confirmed?
- Method 1 : NOESY NMR to detect spatial proximity of substituents across the double bond. For (E)-isomers, trans coupling constants (J = 12–16 Hz) are observed in ¹H NMR .
- Method 2 : X-ray crystallography for unambiguous determination, particularly if the compound crystallizes in a suitable form .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) for intermediate purification .
- Recrystallization from ethanol or methanol to obtain high-purity crystalline forms, monitored by melting point analysis (e.g., 132–165°C) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) arising from dynamic rotational isomerism be resolved?
- Strategy 1 : Variable-temperature NMR (VT-NMR) to slow rotational exchange and resolve overlapping peaks .
- Strategy 2 : Use of deuterated solvents (e.g., DMSO-d₆) to stabilize specific conformers and simplify splitting patterns .
Q. What experimental design factors influence the yield of the benzodioxine-piperazine coupling step?
- Critical Variables :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF (anhydrous) | Maximizes solubility of intermediates |
| Catalyst | Et₃N (2–3 equiv) | Neutralizes HCl byproducts, drives reaction forward |
| Temperature | 0°C → RT (gradual) | Prevents exothermic side reactions |
- Troubleshooting : Low yields (<50%) may require replacing HBTU with BOP-Cl for sterically hindered substrates .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
- Case Study : Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced binding affinity due to increased electrophilicity of the sulfonamide group. For example:
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| 11f | 3-CF₃ | 12.3 |
| 11g | 3-OCH₃ | 45.6 |
| Data suggest meta-substitution modulates target engagement . |
- Methodology : SAR studies via systematic substitution followed by in vitro assays (e.g., enzyme inhibition) .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data?
- Approach 1 : Re-evaluate docking parameters (e.g., protonation states of piperazine nitrogen) using molecular dynamics simulations .
- Approach 2 : Validate binding modes via biophysical methods (e.g., SPR or ITC) to account for solvation/entropy effects .
Quality Control and Impurity Profiling
Q. How can process-related impurities (e.g., dehalogenated byproducts) be identified and quantified?
- Analytical Tools :
- HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate impurities .
- Reference Standards : Compare retention times and mass fragments with certified impurities (e.g., MM0421.02, MM0228.08) .
Q. What stability-indicating methods are suitable for assessing hydrolytic degradation of the sulfonamide group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
